1-[4-(2-Ethoxyethoxy)benzoyl]indoline
Description
1-[4-(2-Ethoxyethoxy)benzoyl]indoline is an indoline derivative featuring a benzoyl group substituted at the para-position of the indoline nitrogen. The benzoyl moiety is further modified with a 2-ethoxyethoxy side chain, which introduces hydrophilic characteristics due to its ether linkages. The 2-ethoxyethoxy group may enhance solubility compared to bulkier or hydrophobic substituents, as seen in related compounds .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(2-ethoxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H21NO3/c1-2-22-13-14-23-17-9-7-16(8-10-17)19(21)20-12-11-15-5-3-4-6-18(15)20/h3-10H,2,11-14H2,1H3 |
InChI Key |
ZRICQLVFCNVOOL-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Key Indoline Derivatives
Physicochemical Properties
- Solubility : The 2-ethoxyethoxy group in this compound likely enhances water solubility compared to halogenated (e.g., 1-(3-iodo-4-methoxybenzoyl)indoline ) or fully aromatic derivatives (e.g., 5l ).
- Stability : Ether linkages (as in 27c ) generally improve oxidative stability relative to esters or amides.
- Physical State : Derivatives with polar groups (e.g., 5k ) tend to crystallize, while hydrophobic analogs (e.g., 5l ) remain oily.
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